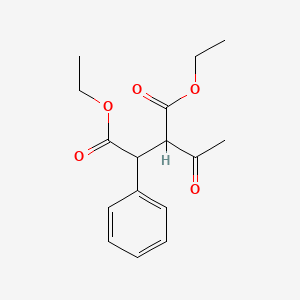![molecular formula C11H22O3 B14380277 2,6-Bis[(propan-2-yl)oxy]oxane CAS No. 90139-81-4](/img/structure/B14380277.png)
2,6-Bis[(propan-2-yl)oxy]oxane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Bis[(propan-2-yl)oxy]oxane is an organic compound that consists of a six-membered ring containing five carbon atoms and one oxygen atom. This compound is a derivative of oxane, also known as tetrahydropyran, which is a saturated heterocyclic compound. The presence of two isopropoxy groups at the 2 and 6 positions of the oxane ring makes this compound unique and interesting for various chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Bis[(propan-2-yl)oxy]oxane typically involves the reaction of oxane with isopropyl alcohol in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate oxonium ion, which then reacts with isopropyl alcohol to form the desired product. The reaction conditions usually involve moderate temperatures and the use of a solvent such as dichloromethane.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions and improved yields. The use of catalysts such as p-toluenesulfonic acid or sulfuric acid can enhance the reaction rate and selectivity.
Chemical Reactions Analysis
Types of Reactions
2,6-Bis[(propan-2-yl)oxy]oxane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The isopropoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as halides, amines, and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Ketones or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted oxane derivatives depending on the nucleophile used.
Scientific Research Applications
2,6-Bis[(propan-2-yl)oxy]oxane has a wide range of applications in scientific research, including:
Chemistry: Used as a protecting group for alcohols in organic synthesis. The compound can be easily removed under acidic conditions, making it useful for multi-step synthesis.
Biology: Investigated for its potential as a bioactive molecule. Its derivatives have shown promise in various biological assays.
Medicine: Explored for its potential therapeutic properties. Some derivatives have been studied for their anti-inflammatory and antimicrobial activities.
Industry: Used as a solvent and intermediate in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of 2,6-Bis[(propan-2-yl)oxy]oxane involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile depending on the reaction conditions. Its isopropoxy groups can participate in hydrogen bonding and other non-covalent interactions, influencing its reactivity and selectivity in various chemical reactions.
Comparison with Similar Compounds
Similar Compounds
Tetrahydropyran: The parent compound of 2,6-Bis[(propan-2-yl)oxy]oxane, consisting of a six-membered ring with one oxygen atom.
2,5-Dimethyltetrahydrofuran: A similar compound with two methyl groups at the 2 and 5 positions of the tetrahydrofuran ring.
1,4-Dioxane: A six-membered ring with two oxygen atoms at the 1 and 4 positions.
Uniqueness
This compound is unique due to the presence of two isopropoxy groups, which impart distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications.
Properties
CAS No. |
90139-81-4 |
|---|---|
Molecular Formula |
C11H22O3 |
Molecular Weight |
202.29 g/mol |
IUPAC Name |
2,6-di(propan-2-yloxy)oxane |
InChI |
InChI=1S/C11H22O3/c1-8(2)12-10-6-5-7-11(14-10)13-9(3)4/h8-11H,5-7H2,1-4H3 |
InChI Key |
ADNGLYCUYAXRJE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1CCCC(O1)OC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


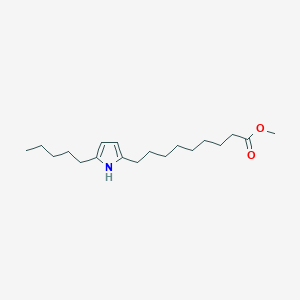
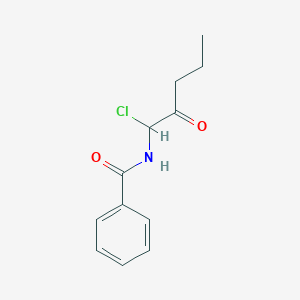
![2-(1-Methoxy-2-propylcyclohexyl)-2-[(trimethylsilyl)oxy]cyclobutan-1-one](/img/structure/B14380210.png)
![1-{[2-(1-Ethoxyethoxy)-4-iodobut-3-EN-1-YL]oxy}-4-fluorobenzene](/img/structure/B14380211.png)
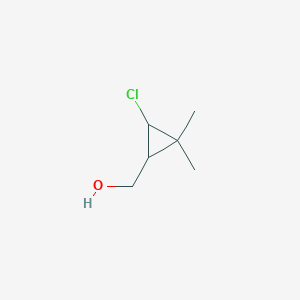
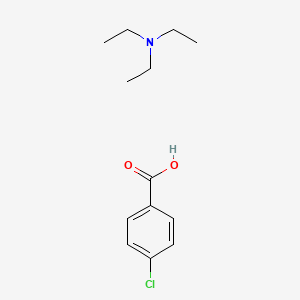
![N-Cyclohexyl-5-[methyl(phenyl)amino]penta-2,4-diynethioamide](/img/structure/B14380220.png)
![2,2'-(Piperazine-1,4-diyl)bis[N-(4-bromophenyl)acetamide]](/img/structure/B14380223.png)
![Benzamide, 2-[2-(butylamino)-2-oxoethoxy]-](/img/structure/B14380228.png)
amino}acetic acid](/img/structure/B14380231.png)
![Benzamide, N-1-azabicyclo[2.2.2]oct-3-yl-3-methoxy-](/img/structure/B14380236.png)
![1,2-Bis[(5,5-dichloropent-4-EN-1-YL)oxy]benzene](/img/structure/B14380249.png)
![3,5,5,8,8-Pentamethyl-2,3,5,6,7,8-hexahydro-1H-cyclopenta[b]naphthalen-1-one](/img/structure/B14380254.png)
